2,6-dimethoxy-N-(4-nitrophenyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O5 It is characterized by the presence of two methoxy groups and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2,6-Dimethoxy-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,6-Dimethoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
2,6-Dimethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-N-(2-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
N-(4-Nitrophenyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Uniqueness
2,6-Dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-4-3-5-13(22-2)14(12)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJGTUBWUZLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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